molecular formula C10H16BNO3 B14862639 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14862639
M. Wt: 209.05 g/mol
InChI Key: HJGQFVZTEHUCHG-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolone derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted pyrrolone derivatives.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to form stable carbon-boron bonds. The boron atom can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structure, which combines the reactivity of the dioxaborolane ring with the stability of the pyrrolone moiety. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C10H16BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-12-8(7)13/h5H,6H2,1-4H3,(H,12,13)

InChI Key

HJGQFVZTEHUCHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCNC2=O

Origin of Product

United States

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